molecular formula C9H9N3O2 B8721448 5-(Dimethylamino)-2-nitrobenzonitrile

5-(Dimethylamino)-2-nitrobenzonitrile

Cat. No.: B8721448
M. Wt: 191.19 g/mol
InChI Key: DRDILJFMVCWKPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Dimethylamino)-2-nitrobenzonitrile is an organic compound with the molecular formula C9H9N3O2 It is a derivative of benzonitrile, characterized by the presence of a dimethylamino group and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethylamino)-2-nitrobenzonitrile typically involves the nitration of 2-dimethylaminobenzonitrile. One common method is the reaction of dimethylamine with 5-chloro-2-nitrobenzonitrile, followed by reduction using tin to form the desired product . The reaction conditions often include the use of solvents such as benzene or toluene and reagents like thionyl chloride for dehydration .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-(Dimethylamino)-2-nitrobenzonitrile undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin or hydrogen in the presence of a catalyst.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Tin chloride (SnCl2) or catalytic hydrogenation.

    Substitution: Nucleophiles like hydroxide ions or amines.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 5-amino-2-dimethylaminobenzonitrile.

    Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

5-(Dimethylamino)-2-nitrobenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Dimethylamino)-2-nitrobenzonitrile involves its interaction with specific molecular targets. The compound can act as a fluorescent probe, where it undergoes intramolecular charge transfer upon excitation, leading to fluorescence emission . This property is exploited in various imaging and diagnostic applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-Dimethylamino-5-nitrobenzonitrile
  • 5-(Dimethylamino)-2-nitrobenzonitrile
  • 2-(Dimethylamino)-5-nitrobenzonitrile

Uniqueness

This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct photophysical properties. This makes it particularly valuable as a fluorescent probe in biological and chemical research .

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

5-(dimethylamino)-2-nitrobenzonitrile

InChI

InChI=1S/C9H9N3O2/c1-11(2)8-3-4-9(12(13)14)7(5-8)6-10/h3-5H,1-2H3

InChI Key

DRDILJFMVCWKPR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=C(C=C1)[N+](=O)[O-])C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

65 g of 5-chloro-2-nitrobenzonitrile was dissolved in 150 ml of dimethylformamide, and 150 ml of a 50% aqueous solution of dimethylamine was added thereto. After cooling the heat generated, the mixture was stirred at room temperature for 1 hour. The reaction mixture was poured into water, and the precipitate thus formed was collected by filtration, washed with water and then with methanol to obtain 64.5 g of 5-dimethylamino-2-nitrobenzonitrile (melting point: 174°-175° C.).
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